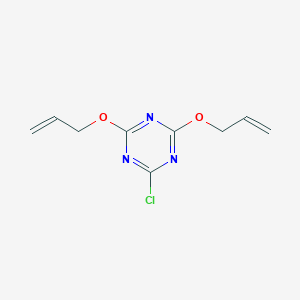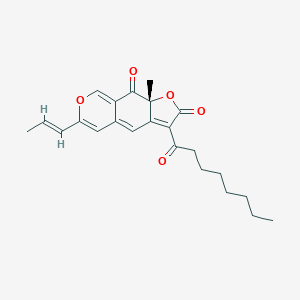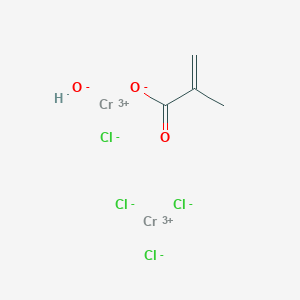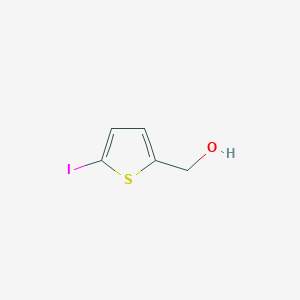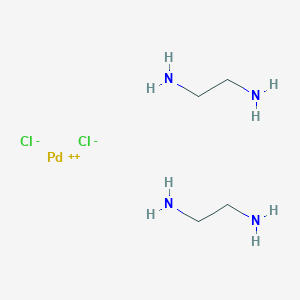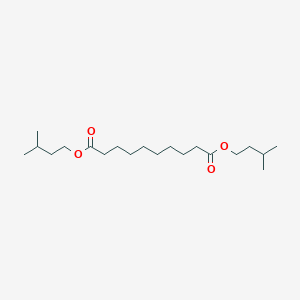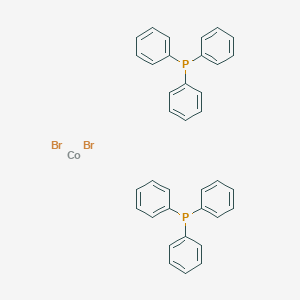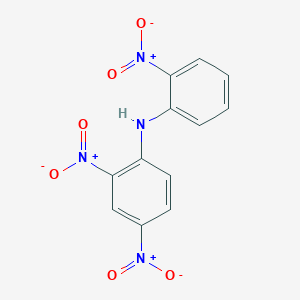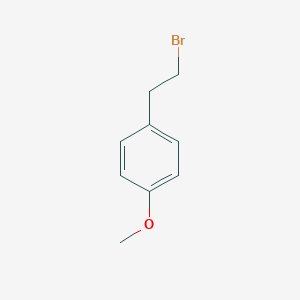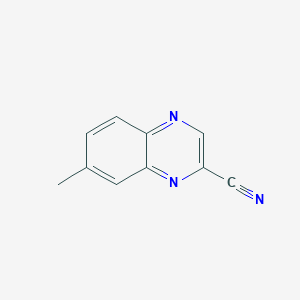
7-Methylquinoxaline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylquinoxaline-2-carbonitrile is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has a variety of potential applications in the fields of pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 7-Methylquinoxaline-2-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
7-Methylquinoxaline-2-carbonitrile has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Methylquinoxaline-2-carbonitrile in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are many potential future directions for research on 7-Methylquinoxaline-2-carbonitrile. One area of interest is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and delivery method. Another potential area of research is its use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, research on its potential as an antibacterial agent may be of interest, as it has been shown to inhibit the growth of certain bacteria.
Métodos De Síntesis
The synthesis of 7-Methylquinoxaline-2-carbonitrile can be achieved through a variety of methods. One of the most common methods is the condensation of 2-cyanophenylboronic acid with 2-bromo-7-methylquinoxaline in the presence of a palladium catalyst. This method has been shown to be highly effective, with a yield of up to 80%.
Aplicaciones Científicas De Investigación
7-Methylquinoxaline-2-carbonitrile has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
Número CAS |
14334-17-9 |
|---|---|
Nombre del producto |
7-Methylquinoxaline-2-carbonitrile |
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
7-methylquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,6H,1H3 |
Clave InChI |
BKQRDKUXCCSODY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=CN=C2C=C1)C#N |
SMILES canónico |
CC1=CC2=NC(=CN=C2C=C1)C#N |
Sinónimos |
2-Quinoxalinecarbonitrile, 7-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
